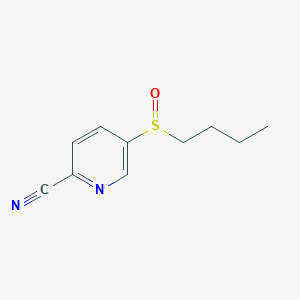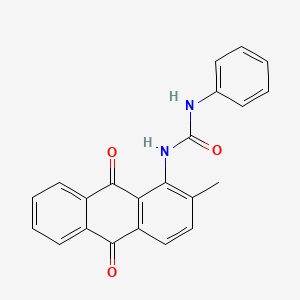
Bis(1-acetamido-2,2,2-trichloroethyl) propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-acetamido-2,2,2-trichloroethyl) propanedioate: is a chemical compound with the molecular formula C11H12Cl6N2O6 and a molecular weight of 480.9 g/mol . It is known for its unique structure, which includes two acetamido groups and three chlorine atoms attached to an ethyl group, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of bis(1-acetamido-2,2,2-trichloroethyl) propanedioate typically involves the reaction of propanedioic acid with 1-acetamido-2,2,2-trichloroethanol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: : Bis(1-acetamido-2,2,2-trichloroethyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of acetamido groups to amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, bis(1-acetamido-2,2,2-trichloroethyl) propanedioate is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology: : The compound has applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays .
Medicine: : In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors .
Industry: : Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of bis(1-acetamido-2,2,2-trichloroethyl) propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(1-acetamido-2,2,2-trichloroethyl) malonate
- Bis(1-acetamido-2,2,2-trichloroethyl) succinate
- Bis(1-acetamido-2,2,2-trichloroethyl) fumarate
Comparison: : Compared to similar compounds, bis(1-acetamido-2,2,2-trichloroethyl) propanedioate is unique due to its specific structure and reactivity. Its three chlorine atoms and two acetamido groups provide distinct chemical properties, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
63499-65-0 |
|---|---|
Molekularformel |
C11H12Cl6N2O6 |
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
bis(1-acetamido-2,2,2-trichloroethyl) propanedioate |
InChI |
InChI=1S/C11H12Cl6N2O6/c1-4(20)18-8(10(12,13)14)24-6(22)3-7(23)25-9(11(15,16)17)19-5(2)21/h8-9H,3H2,1-2H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
SMTFXONAPIRHDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)OC(=O)CC(=O)OC(C(Cl)(Cl)Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)
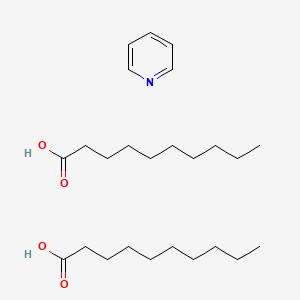
![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)

![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
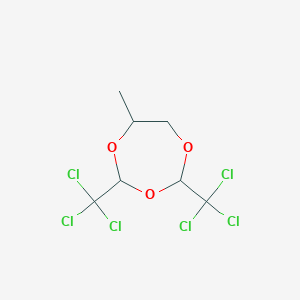
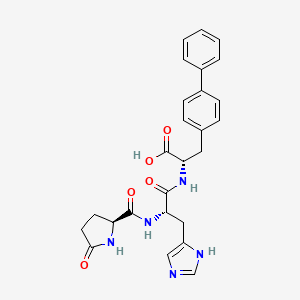
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)

